molecular formula C29H28N6O2S B2847917 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 852145-43-8

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2847917
CAS No.: 852145-43-8
M. Wt: 524.64
InChI Key: UGRJNRBVGVXVEV-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining multiple pharmacophores:

  • Indole moiety: Known for interactions with serotonin receptors and antitumor activity .
  • 3-Methoxyphenyl substituent: Electron-donating group influencing lipophilicity and π-π stacking .
  • Thioether linkage: Improves resistance to oxidative degradation compared to ether analogs .

Synthetic routes typically involve nucleophilic substitution between triazole-thiolate salts and α-haloethanones in polar aprotic solvents (e.g., DMF) with bases like cesium carbonate . Structural confirmation relies on X-ray crystallography refined via SHELX software .

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N6O2S/c1-37-23-11-7-10-22(18-23)35-28(25-19-30-26-13-6-5-12-24(25)26)31-32-29(35)38-20-27(36)34-16-14-33(15-17-34)21-8-3-2-4-9-21/h2-13,18-19,30H,14-17,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRJNRBVGVXVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Triazole Core: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Indole Attachment: The indole moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

    Thioether Formation: The thioether linkage is formed by reacting the triazole intermediate with a thiol compound under mild conditions.

    Piperazine Incorporation: The final step involves the attachment of the piperazine ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and yield.

    Catalyst Optimization: Using more efficient and reusable catalysts to reduce costs.

    Green Chemistry Principles: Minimizing the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine moieties, using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the triazole ring using agents such as lithium aluminum hydride.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

    Oxidation Products: Oxidized derivatives of the indole and piperazine rings.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

Structural Characteristics

The compound's structure integrates functional groups such as indole, triazole, and piperazine, which are known to enhance biological interactions. The presence of these moieties suggests a potential for diverse pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:

  • Formation of the Indole Derivative : Starting from an indole precursor, functionalization is achieved through electrophilic substitution.
  • Synthesis of the Triazole Ring : This is formed via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Attachment of the Methoxyphenyl Group : This may involve nucleophilic aromatic substitution.
  • Formation of the Thioether Linkage : Achieved by reacting a thiol with an appropriate electrophile.
  • Coupling with the Piperazine Derivative : Finalized through standard peptide synthesis techniques.

Anticancer Properties

Research indicates that compounds containing indole and triazole moieties exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that it can induce apoptosis in tumor cells by modulating signaling pathways involved in cell survival and death.

Antimicrobial Effects

The compound's structural features are also linked to antimicrobial activity. The presence of the triazole ring is particularly notable as triazoles are known to possess antifungal properties. Preliminary studies suggest that this compound may inhibit the growth of certain fungal strains, making it a candidate for further investigation in antifungal drug development.

Neuropharmacological Applications

Given the piperazine moiety's association with psychoactive compounds, this compound has been evaluated for potential neuropharmacological effects. Initial findings suggest that it may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating conditions like anxiety or depression .

Case Studies and Research Findings

StudyFocusFindings
Anticancer Activity Evaluation in cancer cell linesInduces apoptosis; inhibits proliferation
Antimicrobial Testing Inhibition of fungal strainsEffective against specific fungal pathogens
Neuropharmacological Effects Interaction with neurotransmitter systemsPotential anxiolytic effects observed

Mechanism of Action

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole and triazole moieties are crucial for binding to these targets, while the piperazine ring enhances the compound’s solubility and bioavailability. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Key Substituents Biological Implications References
Target Compound 3-Methoxyphenyl, Indol-3-yl, 4-Phenylpiperazine Potential CNS activity; moderate lipophilicity (LogP ~3.2 estimated)
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone 2,4-Difluorophenyl, Phenylsulfonyl Enhanced antiproliferative activity (IC₅₀ = 1.8 µM in MCF-7) due to sulfonyl electron-withdrawing group
2-((4-Allyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)thio)-1-(4-Fluorophenyl)ethanone Pyridinyl, 4-Fluorophenyl Increased solubility (LogP ~2.5) but reduced metabolic stability
2-{[5-(6-Chloro-3-Pyridinyl)-4-(3-Trifluoromethylphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-1-(3-Trifluoromethylphenyl)ethanone Trifluoromethyl, Chloropyridinyl High lipophilicity (LogP ~4.1); potential kinase inhibition
5-{1-[(4-Fluorophenoxy)Acetyl]Piperidin-4-yl}-4-Phenyl-2,4-Dihydro-3H-1,2,4-Triazol-3-one 4-Fluorophenoxy, Piperidinyl Antipsychotic activity via dopamine D₂ receptor antagonism (Ki = 12 nM)

Physicochemical Properties

Property Target Compound 2,4-Difluorophenyl Analogue Trifluoromethyl Analogue
Molecular Weight 523.62 g/mol 542.57 g/mol 582.43 g/mol
Calculated LogP 3.2 3.8 4.1
Water Solubility <10 µg/mL <5 µg/mL <1 µg/mL
Hydrogen Bond Donors 1 0 0

Key Research Findings

Substituent Impact :

  • Electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl) enhance antiproliferative activity but reduce solubility .
  • Methoxyphenyl balances lipophilicity and CNS penetration better than fluorophenyl .

Structural Stability : Thioether linkage in the target compound resists hepatic CYP450 oxidation compared to ether-linked analogues .

Piperazine substitution at ethanone enhances receptor-binding versatility .

Biological Activity

Introduction

The compound 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone (CAS Number: 852145-43-8) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound integrates various functional groups, including indole, triazole, and piperazine moieties, which are known to contribute to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C29H28N6O2SC_{29}H_{28}N_{6}O_{2}S, with a molecular weight of 524.64 g/mol . The unique structure can be summarized as follows:

ComponentStructure
IndoleIndole
TriazoleTriazole
PiperazinePiperazine

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:

  • Formation of the Indole Derivative: Functionalization at the 3-position through electrophilic substitution.
  • Synthesis of the 1,2,4-Triazole Ring: Cyclization reactions involving hydrazine derivatives.
  • Attachment of the Methoxyphenyl Group: Nucleophilic aromatic substitution reaction.
  • Formation of the Thioether Linkage: Reaction between a thiol and an appropriate electrophile.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The indole and triazole moieties are crucial for binding to these targets, while the piperazine ring enhances solubility and bioavailability. This compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects in various biological systems.

Anticancer Activity

Research indicates that compounds with triazole and indole structures exhibit significant anticancer properties. For example:

  • In vitro studies have shown that related triazole derivatives can inhibit cancer cell proliferation across various lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and BGC823 (gastric cancer) with IC50 values ranging from 0.24 µM to 1.18 µM , indicating potent anticancer activity .

Antimicrobial Activity

Compounds similar to this one have demonstrated antimicrobial properties against a range of pathogens:

  • Minimum Inhibitory Concentration (MIC) studies reveal that certain triazole-thio hybrids exhibit higher potency against resistant strains like MRSA compared to traditional antibiotics like vancomycin .

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological effects:

  • Some studies indicate that piperazine derivatives can exhibit anxiolytic and antidepressant activities, making this compound a candidate for further investigation in neuropharmacology .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds:

  • Zhang et al. (2023) synthesized various triazole derivatives and screened them for anticancer activity using TRAP PCR-ELISA assays. They found significant inhibitory effects on multiple cancer cell lines .
  • Arafa et al. (2020) reported that certain derivatives exhibited promising cytotoxic activity with IC50 values significantly lower than standard treatments, suggesting enhanced efficacy in cancer therapy .
  • Mermer et al. (2018) highlighted the anticonvulsant potential of triazole derivatives, indicating their broad therapeutic applications beyond oncology .

Q & A

Q. What are the typical synthetic routes and critical reagents for synthesizing this compound?

The synthesis involves multi-step processes, starting with the formation of the 1,2,4-triazole ring, followed by thioether linkage introduction. Key reagents include phenyl isocyanate/isothiocyanate for triazole cyclization and catalysts like acetic acid under reflux conditions. Reaction progress is monitored via HPLC or NMR to confirm intermediate structures .

Q. Which analytical techniques are essential for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) and Infrared (IR) spectroscopy confirm functional groups and connectivity. Mass spectrometry (MS) validates molecular weight, while X-ray diffraction resolves crystallographic details, such as bond lengths and angles, critical for spatial arrangement analysis .

Q. How does the compound's solubility and stability influence experimental design?

Solubility in polar solvents (e.g., ethanol, DMSO) dictates reaction conditions and biological assay compatibility. Stability under varying pH and temperature is assessed via accelerated degradation studies using HPLC, ensuring reproducibility in pharmacological screens .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs of 1,2,4-triazole derivatives exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. Initial screens use in vitro models (e.g., bacterial cultures or enzyme inhibition assays) to identify lead candidates .

Q. How are computational methods applied to predict reactivity or bioactivity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking predicts binding affinities to target proteins (e.g., kinases or receptors). These guide synthesis prioritization .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up?

Catalyst screening (e.g., palladium or copper complexes) and solvent selection (e.g., DMF for polar intermediates) improve reaction efficiency. Microwave-assisted synthesis reduces reaction time, and column chromatography purifies intermediates .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability). Validate findings using orthogonal assays (e.g., in vivo models vs. in vitro screens) and structure-activity relationship (SAR) studies to isolate key pharmacophores .

Q. How do substituents (e.g., methoxy or fluorine groups) modulate biological activity?

Electron-withdrawing groups (e.g., fluorine) enhance metabolic stability and target binding via dipole interactions. Methoxy groups improve solubility but may reduce membrane permeability. Comparative SAR studies using halogen/methoxy analogs clarify these effects .

Q. What methodologies assess acute and chronic toxicity in preclinical models?

Acute toxicity is evaluated via single-dose administration in rodents (LD50 determination). Subacute studies involve 14–28-day exposure, monitoring hematological, hepatic, and renal parameters. Computational tools (e.g., TEST, GUSAR) predict toxicity classes to refine dosing .

Q. How can computational-experimental integration improve drug design?

Hybrid approaches use molecular dynamics simulations to study protein-ligand stability and pharmacophore modeling to design derivatives with enhanced selectivity. Experimental validation via kinetic assays (e.g., IC50 determination) ensures computational predictions align with empirical data .

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